(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one is a bicyclic organic compound with a unique structure that includes a hexahydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. One common approach is the reaction of a diene with a dienophile under controlled conditions to form the hexahydroindenone core . The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the hexahydroindenone core, such as alcohols, ketones, and substituted indenones. These products can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2 (3H)-one: This compound shares a similar bicyclic structure but differs in functional groups and overall reactivity.
(3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid:
Uniqueness
(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
87995-00-4 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3aR,7aR)-3-methyl-1,3a,4,6,7,7a-hexahydroinden-5-one |
InChI |
InChI=1S/C10H14O/c1-7-2-3-8-4-5-9(11)6-10(7)8/h2,8,10H,3-6H2,1H3/t8-,10-/m0/s1 |
InChI Key |
ZCOJGOTXMBOJHI-WPRPVWTQSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H]1CC(=O)CC2 |
Canonical SMILES |
CC1=CCC2C1CC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.